molecular formula C11H9ClF3N3O3 B12946296 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate

3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate

Cat. No.: B12946296
M. Wt: 323.65 g/mol
InChI Key: IPMHFSOUSPRTAL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions using 4-chlorophenyl halides.

    Addition of the trifluoro-2-oxopropyl group: This can be done through alkylation reactions using trifluoroacetyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the triazole ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the trifluoro-2-oxopropyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be investigated for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly antifungal or anticancer agents.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microorganisms.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate is unique due to the presence of the trifluoro-2-oxopropyl group, which may impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C11H9ClF3N3O3

Molecular Weight

323.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5-one;hydrate

InChI

InChI=1S/C11H7ClF3N3O2.H2O/c12-7-3-1-6(2-4-7)9-16-17-10(20)18(9)5-8(19)11(13,14)15;/h1-4H,5H2,(H,17,20);1H2

InChI Key

IPMHFSOUSPRTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2CC(=O)C(F)(F)F)Cl.O

Origin of Product

United States

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